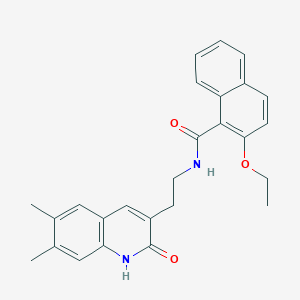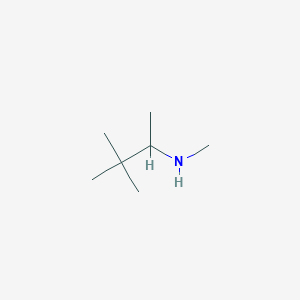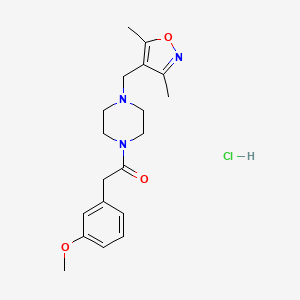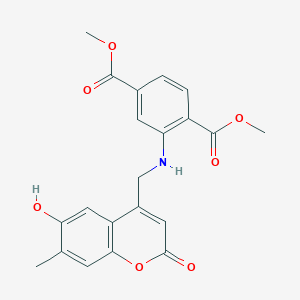
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a chemical compound that has been synthesized in recent years. It is an important compound in scientific research and has been found to have various applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Structural Modifications and Synthesis
The scientific interest in quinoline and naphthoquinone derivatives stems from their significant antineoplastic activities. Research by Zee-Cheng et al. (1979) on anthraquinones revealed that the presence of certain aminoalkylamino side chains enhances antineoplastic activity. However, the effectiveness of these compounds is highly dependent on the specific structural configuration, indicating the critical role of side chains in determining biological activity (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
Aly et al. (2018) synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, targeting extracellular signal-regulated kinases (ERK1/2) for antineoplastic activity. These compounds displayed modest to strong cytotoxic activities against various cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Aly, El-Sheref, Bakheet, Mourad, Brown, Bräse, Nieger, & Ibrahim, 2018).
Biological Activities and Potential Applications
The exploration of naphthalimide derivatives for biomedical applications has been extensive. For instance, UNBS5162, a novel naphthalimide, demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines without marked hematotoxicity. Its mechanism of action, distinct from DNA intercalating agents, includes impairing cell cycle progression and inducing autophagy, showcasing its potential as a chemotherapeutic agent (Mahieu, Mijatovic, Dumont, Quaquebeke, Lefranc, Nilsson, Vynckt, Darro, & Kiss, 2007).
Antimicrobial Activities
Nagaraja et al. (2007) investigated the antimicrobial activities of naphtho(2,1-b)furan derivatives, highlighting the potential of these compounds in addressing microbial resistance. The synthesis of these derivatives and their subsequent evaluation against various bacterial and fungal strains demonstrate the utility of such chemical frameworks in developing new antimicrobial agents (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide' involves the reaction of 2-ethoxy-1-naphthoic acid with 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-ethoxy-1-naphthoic acid", "2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-ethoxy-1-naphthoic acid (1.0 equiv) and the coupling agent (1.1 equiv) in dry DMF under nitrogen atmosphere and stir for 10 minutes at room temperature.", "Step 2: Add 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride (10 mL per gram of crude intermediate) and stir for 2 hours at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
Número CAS |
851096-23-6 |
Fórmula molecular |
C26H26N2O3 |
Peso molecular |
414.505 |
Nombre IUPAC |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29) |
Clave InChI |
PQBQQOWUXNXBNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)
![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)
![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)
![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)




![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)